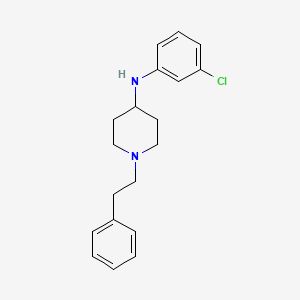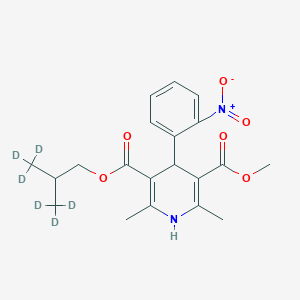
Itaconate-alkyne
Vue d'ensemble
Description
Itaconate-alkyne, communément appelé ITalk, est une sonde bioorthogonale conçue pour le profilage chimioprotéomique quantitatif et site-spécifique de l'itaconate dans les macrophages inflammatoires. This compound conserve le groupe acide carboxylique α, β-insaturé et la longue chaîne carbonée, lui permettant de capturer les protéines modifiées dans les cellules vivantes et d'identifier les cibles bona fide de l'itaconate .
Mécanisme D'action
Target of Action
Itaconate-alkyne, a functional analog of itaconate, is known to interact with several targets within the cell . This compound can directly modify proteins via alkylation of cysteine residues . It specifically targets the protein KEAP1, modifying cysteine residues 151, 257, 288, 273, and 297 . This modification enables the activation of the anti-inflammatory transcription factors Nrf2 and ATF3 .
Mode of Action
This compound’s mode of action is primarily through the alkylation of its targets. The alkylation of KEAP1 by this compound leads to the activation of Nrf2, which in turn increases the expression of downstream genes with anti-oxidant and anti-inflammatory capacities . This modification of KEAP1 is a key aspect of this compound’s anti-inflammatory activity .
Biochemical Pathways
This compound, like itaconate, is involved in significant biological regulation and changes. Itaconate is an important intermediate metabolite isolated from the tricarboxylic acid (TCA) cycle, derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . This compound, being a functional analog of itaconate, is likely involved in similar pathways. Itaconate has been shown to inhibit succinate dehydrogenase, which controls levels of succinate, a metabolite with multiple roles in inflammation . It also inhibits glycolysis at multiple levels, which limits inflammation .
Pharmacokinetics
Itaconate, from which this compound is derived, is known to be produced in large quantities in lps-activated macrophages . This suggests that this compound, like itaconate, may also be produced within cells in response to certain stimuli.
Result of Action
The action of this compound leads to a variety of molecular and cellular effects. Its anti-inflammatory activity is demonstrated by its ability to inhibit the NLRP3 inflammasome . Itaconate and its derivatives, including this compound, have shown anti-inflammatory effects in preclinical models of various conditions, including sepsis, viral infections, psoriasis, gout, ischemia/reperfusion injury, and pulmonary fibrosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of itaconate, and by extension this compound, is upregulated in macrophages exposed to inflammatory stimuli . Furthermore, the action of this compound may be influenced by the tissue microenvironment and physiological parameters .
Analyse Biochimique
Biochemical Properties
Itaconate-Alkyne plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound bio-orthogonal probe (ITalk) was developed to directly enter cells and achieve quantitative and site-specific chemoproteomic profiling of itaconate. They identified 1926 targets of itaconate involved in inflammation-related pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. ITalk recapitulates the anti-inflammatory property of itaconate and enables biochemical evaluation and proteomic analysis of its direct targets .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, itaconate is known to covalently modify the active-site cysteine in isocitrate lyase (ICL), a key enzyme involved in the glyoxylate cycle, thereby abolishing the enzyme activity and suppressing bacterial growth .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'itaconate-alkyne implique la fonctionnalisation de l'itaconate, un sous-produit du cycle de l'acide tricarboxylique.
Méthodes de production industrielle
La production industrielle de l'this compound est réalisée dans des conditions contrôlées pour garantir une grande pureté et un rendement élevé. Le composé est synthétisé en quantités importantes et est disponible dans différentes tailles de conditionnement à des fins de recherche .
Analyse Des Réactions Chimiques
Types de réactions
Itaconate-alkyne subit plusieurs types de réactions chimiques, notamment :
Réactions de chimie click : Il contient un groupe alkyne qui peut réagir avec des molécules contenant un azoture par le biais d'une cycloaddition azoture-alkyne catalysée par le cuivre (CuAAC).
Marquage des protéines : Il peut marquer les protéines dans les cellules vivantes, permettant d'identifier les cibles de l'itaconate.
Réactifs et conditions courantes
Catalyseurs au cuivre : Utilisés dans les réactions CuAAC pour faciliter le processus de cycloaddition.
Molécules contenant un azoture : Réagissent avec le groupe alkyne dans l'this compound.
Principaux produits formés
Applications De Recherche Scientifique
Itaconate-alkyne a un large éventail d'applications en recherche scientifique, notamment :
Profilage chimioprotéomique : Utilisé pour le profilage quantitatif et site-spécifique de l'itaconate dans les macrophages inflammatoires.
Évaluation biochimique : Permet l'évaluation biochimique et l'analyse protéomique des cibles directes de l'itaconate.
Recherche sur l'inflammation : Joue un rôle crucial dans l'étude des effets anti-inflammatoires de l'itaconate et de ses dérivés.
Développement de médicaments : Applications potentielles dans le développement de médicaments et de thérapies anti-inflammatoires.
Mécanisme d'action
This compound exerce ses effets en modifiant les sites de cystéine sur les protéines substrats fonctionnelles liées à l'inflammasome, à la transduction du signal, à la transcription et à la mort cellulaire. Il agit comme un connecteur entre l'immunité, le métabolisme et l'inflammation, fournissant des informations sur le mécanisme du métabolisme immunitaire cellulaire . Le composé cible plusieurs voies, notamment la régulation transcriptionnelle dépendante de Nrf2 et la voie ATF3-IκBζ .
Comparaison Avec Des Composés Similaires
Composés similaires
Itaconate : Le composé parent à partir duquel l'itaconate-alkyne est dérivé.
Itaconate de diméthyle : Un autre dérivé de l'itaconate ayant des propriétés anti-inflammatoires similaires.
Unicité
This compound est unique en raison de sa capacité à marquer spécifiquement les protéines dans les cellules vivantes, permettant un profilage chimioprotéomique détaillé. Cette spécificité et cette fonctionnalité en font un outil précieux dans la recherche sur l'inflammation et la réponse immunitaire .
Propriétés
IUPAC Name |
2-methylidene-4-oct-7-ynoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-8-9-17-12(14)10-11(2)13(15)16/h1H,2,4-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMZOZWVAFQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)OCCCCCCC#C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole](/img/structure/B3025806.png)


![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid](/img/structure/B3025811.png)





![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)
